Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-pyridylacetonitrile with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole-3-carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products
Oxidation: Pyrrole-3-carboxylic acids.
Reduction: Pyrrole-3-ethanol derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate can be compared with other similar compounds such as:
Ethyl 5-(2-Pyridyl)-1H-pyrrole-2-carboxylate: Differing in the position of the carboxylate group, this compound may exhibit different reactivity and biological activity.
Mthis compound: The methyl ester variant may have different solubility and reactivity profiles.
5-(2-Pyridyl)-1H-pyrrole-3-carboxylic acid: The acid form of the compound, which may have different applications in coordination chemistry and catalysis.
This compound stands out due to its unique combination of a pyridine and pyrrole ring, offering a versatile scaffold for various chemical transformations and applications.
Biological Activity
Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Overview of Biological Activity
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial effects against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
- Antiviral Activity : Preliminary studies suggest potential efficacy against certain viral infections, although further research is needed to establish specific mechanisms and effectiveness.
- Anticancer Effects : The compound has shown promise in inhibiting cancer cell proliferation in vitro, indicating potential as an anticancer agent.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in pathogen metabolism or cancer cell growth.
- Receptor Modulation : It can potentially bind to receptors that play a role in cell signaling, affecting processes such as apoptosis and proliferation.
Comparative Analysis with Related Compounds
A comparative analysis reveals how this compound stands against other pyrrole derivatives:
Compound Name | Biological Activity | Mechanism |
---|---|---|
This compound | Antimicrobial, Antiviral, Anticancer | Enzyme inhibition, Receptor modulation |
1-Methoxypyrrole-2-carboxamide | Antibacterial | Direct bacterial inhibition |
Pyrrolo[3,4-c]pyridine derivatives | Analgesic, Anticancer | Modulation of nervous system pathways |
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Cancer Cell Proliferation : In vitro assays showed that this compound inhibited the growth of various cancer cell lines. The compound induced apoptosis through caspase activation pathways .
- Viral Inhibition Studies : Initial screenings indicated that the compound might inhibit viral replication in cell cultures infected with specific viruses, although detailed mechanisms remain to be elucidated .
Properties
IUPAC Name |
ethyl 5-pyridin-2-yl-1H-pyrrole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)9-7-11(14-8-9)10-5-3-4-6-13-10/h3-8,14H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOUSUZKDYFQFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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